molecular formula C16H18N4OS B508527 3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether CAS No. 577998-47-1

3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

Cat. No.: B508527
CAS No.: 577998-47-1
M. Wt: 314.4g/mol
InChI Key: BDCBJDLCROMROX-UHFFFAOYSA-N
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Description

3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether typically involves multistep reactions. One common synthetic route starts with the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a dehydrating agent . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, disrupting their normal function. This binding can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways . The compound’s ability to form hydrogen bonds and interact with different target receptors contributes to its bioactive profile .

Comparison with Similar Compounds

3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer advantages over other similar compounds in certain applications.

Properties

CAS No.

577998-47-1

Molecular Formula

C16H18N4OS

Molecular Weight

314.4g/mol

IUPAC Name

3-cyclohexyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS/c1-21-13-9-5-8-12(10-13)15-19-20-14(17-18-16(20)22-15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3

InChI Key

BDCBJDLCROMROX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCCC4

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCCC4

Origin of Product

United States

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